molecular formula C17H24N2O6 B558331 Boc-Leu-ONp CAS No. 3350-19-4

Boc-Leu-ONp

Cat. No. B558331
CAS RN: 3350-19-4
M. Wt: 352.4 g/mol
InChI Key: HCKZUUZDQIKPEF-AWEZNQCLSA-N
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Description

Boc-Leu-ONp, also known as Boc-L-leucine 4-nitrophenyl ester, is a compound with the empirical formula C17H24N2O6 . It has a molecular weight of 352.38 .


Synthesis Analysis

Boc-Leu-ONp is used in peptide synthesis . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .


Molecular Structure Analysis

The molecular structure of Boc-Leu-ONp is represented by the SMILES string CC(C)CC@HOC(C)(C)C)C(=O)Oc1ccc(cc1)N+=O .


Physical And Chemical Properties Analysis

Boc-Leu-ONp is a compound with a molecular weight of 352.38 . It has an empirical formula of C17H24N2O6 .

Scientific Research Applications

  • Biotechnology and Pharmaceutical Applications:

    • Boc-Leu-ONp is used in the synthesis of peptides and polypeptides. For example, it is employed in the environmentally benign synthesis of Leu-enkephalin, a peptide with potential therapeutic applications (Bonnamour et al., 2013).
    • It serves as a building block in the creation of amino acid-based pH-responsive chiral polymers, useful in drug delivery and biomolecule conjugation (Bauri et al., 2013).
    • Boc-Leu-ONp is involved in the synthesis of tertiary peptide bond-containing polypeptides, which have unique solubility properties and potential applications in the development of new materials (Narita et al., 2009).
  • Green Chemistry:

    • The compound is used in green chemistry methodologies for peptide bond synthesis, minimizing the use of toxic solvents and reactants, thus contributing to more sustainable chemical processes (Bonnamour et al., 2013).
  • Materials Science:

    • In the field of materials science, Boc-Leu-ONp is utilized in the synthesis of cross-linked polymer gels with amino acid side chains. These materials display high mechanical strength and potential for various industrial applications (Vaish et al., 2015).
  • Neuroscience and Electrophysiology:

    • Boc-Leu-ONp contributes to the development of Brain-on-Chip (BoC) technology, which merges microfluidics and cell biology to create brain-like systems for neuroscience research (Forró et al., 2021).
  • Nuclear Engineering:

    • In nuclear engineering, Boc-Leu-ONp is relevant in the design of high neutron flux research reactors, which have applications in radioisotope production and nuclear research (Rahimi et al., 2020).

Safety And Hazards

When handling Boc-Leu-ONp, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While there isn’t specific information on the future directions of Boc-Leu-ONp, it’s worth noting that it’s used in peptide synthesis , which is a field with ongoing research and development. It’s likely that Boc-Leu-ONp will continue to be used and studied in this context.

properties

IUPAC Name

(4-nitrophenyl) (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-11(2)10-14(18-16(21)25-17(3,4)5)15(20)24-13-8-6-12(7-9-13)19(22)23/h6-9,11,14H,10H2,1-5H3,(H,18,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKZUUZDQIKPEF-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Leu-ONp

CAS RN

3350-19-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-leucine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3350-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-nitrophenyl N-(tert-butoxycarbonyl)-L-leucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
QL Ying, AR Rinehart, SR Simon… - Biochemical …, 1991 - portlandpress.com
… Assays were performed in DPBS/5 % DMSO, pH 7.2, at 25 C for the amidolytic substrates and at 24 C for Boc-Leu-ONp, as described in text. The results are expressed as means+ SD, …
Number of citations: 118 portlandpress.com
T Ikeda, R Kojin, C Yoon, H Ikeda, M Iijima… - Inclusion Phenomena in …, 1987 - Springer
… ester (Boc-G1n-ONP), Boc-L-asparagine-p-nitropheny1 ester (Boc-Asn-ONP), Boc-G1ycine-p-nitropheny1 ester (Boc-G1y-ONP), Boc-LLeucine-p-nitropheny1 ester (Boc-Leu-ONP). In …
Number of citations: 19 link.springer.com
K NAKABAYASHI, S TSUBOI, T FUJIMOTO… - Chemical and …, 1990 - jstage.jst.go.jp
… Boc—Leu—Asp(0Me)2 The title compound was prepared from Boc Leu—ONp (3.1g, 8.8mmol) and H*ASP(OMC)2'HC1 (2.0g, 10mmol) and recrystallized from ether, yield 1.9g (57.20/0)…
Number of citations: 2 www.jstage.jst.go.jp
WC Jones, JJ Nestor… - Journal of the American …, 1973 - ACS Publications
… Reaction of thioglycinamide with Boc-Leu-ONp gave Boc-Leu-Glyt-NH2, which was deblocked with HCl-HOAc. The product was coupled by the mixed anhydride procedure, as …
Number of citations: 63 pubs.acs.org
A Taylor, FE Tisdell, FH Carpenter - Archives of Biochemistry and …, 1981 - Elsevier
… Boc-Leu-ONp (4.4 g, 12.9 mmol) was dissolved in 30 ml dry pyridine at 42C. Metanilic acid (2.0 g, 11.5 mmol) was added and the reaction mixture was stirred for 16 h at 80C. Solution of …
Number of citations: 35 www.sciencedirect.com
B Barbier, A Caille, A Brack - Biopolymers: Original Research …, 1984 - Wiley Online Library
Alternating poly(Arg‐Leu) and copolypeptides with Arg‐Leu and His‐Leu sequences were prepared by condensation of the corresponding p‐nitrophenyl dipeptide esters in the …
Number of citations: 19 onlinelibrary.wiley.com
NLEO BENOITON, YC LEE… - International journal of …, 1993 - Wiley Online Library
Generation of a mixed anhydride using ethyl or isopropyl chloroformate and N‐methylmorpholine in dichloromethane at room temperature, followed by addition of excess ring‐…
Number of citations: 9 onlinelibrary.wiley.com
R Matsueda, R WALTER - International Journal of Peptide and …, 1980 - Wiley Online Library
… This was followed by the addition of Boc-Leu-ONp (365 mg, 1 mmol). The reaction mixture was stirred overnight at room temperature, washed with 1 N NaOH, 5% citric acid and HzO …
Number of citations: 84 onlinelibrary.wiley.com
G Flouret, W Arnold, W Cole… - … and Biology of …, 1972 - Ann Arbor Science Publishers
Number of citations: 0
B PENKE, L BALÁSPIRI, P PALLAI, K KOVÁCS
Number of citations: 0

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